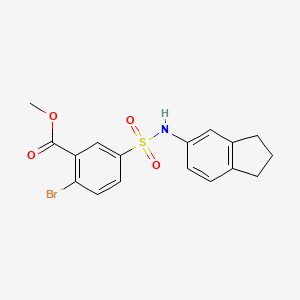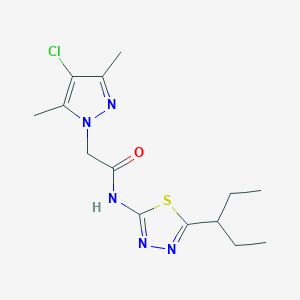![molecular formula C20H21N3O2S B7552243 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7552243.png)
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMPY or IMPY-2 and is a member of the benzamide family of compounds. In
作用機序
The mechanism of action of IMPY-2 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, IMPY-2 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
IMPY-2 has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, IMPY-2 has been shown to have anti-inflammatory activity, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IMPY-2 has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using IMPY-2 in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, IMPY-2 has been shown to be relatively non-toxic to normal cells, which makes it a safer alternative to some other cancer drugs.
One of the limitations of using IMPY-2 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, the mechanism of action of IMPY-2 is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are a number of potential future directions for research involving IMPY-2. One area of research could be the development of new formulations of IMPY-2 that improve its solubility in aqueous solutions. Additionally, further research could be done to elucidate the mechanism of action of IMPY-2 and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, further research could be done to explore the potential of IMPY-2 in combination with other cancer drugs, in order to improve its effectiveness against cancer cells.
合成法
The synthesis of IMPY-2 involves several steps, including the reaction of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)methanethiol with oxirane-2-carboxylic acid methyl ester to form the intermediate 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)oxirane-2-carboxylic acid methyl ester. This intermediate is then reacted with 4-aminobenzamide to produce the final product, 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide.
科学的研究の応用
IMPY-2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that IMPY-2 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IMPY-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(21-12-16-6-5-11-25-16)17-7-1-2-8-18(17)26-14-15-13-23-10-4-3-9-19(23)22-15/h1-4,7-10,13,16H,5-6,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLATVFYBMQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-](/img/structure/B7552160.png)
![1-N,3-N-bis(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclohexane-1,3-dicarboxamide](/img/structure/B7552168.png)
![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![N-[2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7552213.png)
![(E)-N-[3-[4-(dimethylamino)phenyl]propyl]-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide](/img/structure/B7552215.png)
![N-(2,3-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7552219.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(4-methoxyphenyl)propyl]propanamide](/img/structure/B7552223.png)
![Ethyl 1-[4-[[1-(pyridin-4-ylmethyl)pyrazol-3-yl]carbamoyl]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7552226.png)
![1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B7552230.png)
![1-(4-bromobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7552236.png)
![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)

